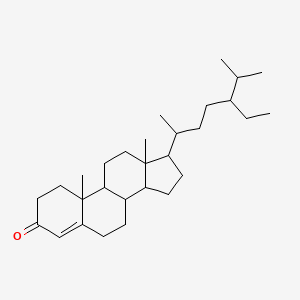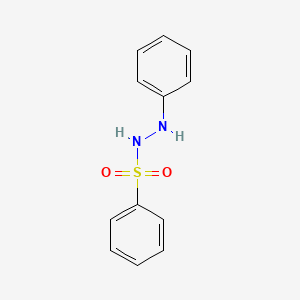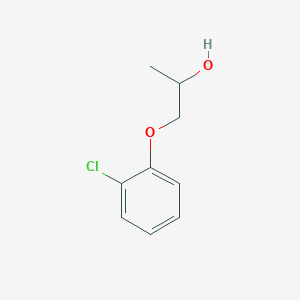
Benzyl 2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-ethylhexanoate is an organic compound with the molecular formula C15H22O2. It is an ester formed from benzyl alcohol and 2-ethylhexanoic acid. This compound is known for its use in various industrial applications, particularly in the field of fragrances and flavors due to its pleasant aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 2-ethylhexanoate can be synthesized through an esterification reaction between benzyl alcohol and 2-ethylhexanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves a continuous esterification process. This method allows for the efficient production of large quantities of the ester. The reactants are fed into a reactor where they are mixed with the catalyst. The reaction mixture is then heated, and the ester product is separated from the reaction mixture through distillation.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into benzyl alcohol and 2-ethylhexanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed:
Hydrolysis: Benzyl alcohol and 2-ethylhexanoic acid.
Reduction: Benzyl alcohol and 2-ethylhexanol.
Transesterification: New esters depending on the alcohol used.
Applications De Recherche Scientifique
Benzyl 2-ethylhexanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: The compound’s pleasant aroma makes it useful in olfactory studies and as a component in the formulation of fragrances.
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: this compound is widely used in the fragrance and flavor industry due to its aromatic properties. It is also used as a plasticizer in the production of polymers and resins.
Mécanisme D'action
The primary mechanism by which benzyl 2-ethylhexanoate exerts its effects is through its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic aroma. In chemical reactions, the ester bond in this compound can be cleaved or modified under appropriate conditions, leading to the formation of various products.
Comparaison Avec Des Composés Similaires
Benzyl 2-ethylhexanoate can be compared with other esters such as:
Benzyl acetate: Similar in structure but derived from acetic acid instead of 2-ethylhexanoic acid. It has a different aroma profile.
Ethyl 2-ethylhexanoate: An ester formed from ethanol and 2-ethylhexanoic acid, used in similar applications but with a different scent.
Benzyl benzoate: Another ester of benzyl alcohol, used in fragrances and as a medication for scabies and lice.
Uniqueness: this compound is unique due to its specific combination of benzyl alcohol and 2-ethylhexanoic acid, which imparts distinct physical and chemical properties, particularly its aroma, making it valuable in the fragrance industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers and industry professionals can better utilize this compound in various fields.
Propriétés
Numéro CAS |
67874-83-3 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
benzyl 2-ethylhexanoate |
InChI |
InChI=1S/C15H22O2/c1-3-5-11-14(4-2)15(16)17-12-13-9-7-6-8-10-13/h6-10,14H,3-5,11-12H2,1-2H3 |
Clé InChI |
FHCYNCMLCRSWSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Bromophenyl)-5-methyl-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000100.png)
![Ethyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000106.png)

![1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride](/img/structure/B12000113.png)




![N'-[(E)-(4-chlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000144.png)



![1-{[4-(Dimethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000154.png)

